tert-butyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate
Overview
Description
“tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate” is a chemical compound. It is an important intermediate in many biologically active compounds . The empirical formula is C21H33BN2O5 and the molecular weight is 404.31 .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The compound was synthesized through a series of substitution reactions .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The InChI code for this compound is 1S/C21H33BN2O5/c1-19(2,3)27-18(25)24-12-10-15(13-24)14-26-17-16(9-8-11-23-17)22-28-20(4,5)21(6,7)29-22/h8-9,11,15H,10,12-14H2,1-7H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its form (solid), empirical formula (C21H33BN2O5), and molecular weight (404.31) .Scientific Research Applications
Synthesis of Biologically Active Compounds
The compound tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate is utilized as an important intermediate in the synthesis of various biologically active compounds. For instance, a study by Kong et al. (2016) described the synthesis of a related compound as a significant intermediate in the production of crizotinib, a medication used in cancer treatment. This synthesis process involved multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and confirmed by MS and HNMR spectrum analysis (Kong et al., 2016).
Crystal Structure and DFT Study
Ye et al. (2021) conducted a study on a similar tert-butyl derivative, focusing on its crystal structure and performing a density functional theory (DFT) study. This research highlighted the importance of these compounds in understanding the physicochemical features, molecular structure, and crystallographic analysis, which are essential for their application in various scientific domains (Ye et al., 2021).
Reactivity Studies
Brugier et al. (2001) explored the reactivity of tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates, which are structurally related to the tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate. Their work involved the preparation of various pyrroles and oxazolidinones, demonstrating the versatility of these compounds in synthetic organic chemistry (Brugier et al., 2001).
Application in Polymer Science
Fischer et al. (2013) utilized similar compounds in the field of polymer science, specifically in the creation of nanoparticles with enhanced brightness and emission tuning properties. This research illustrates the potential of these compounds in the development of advanced materials with specific optical properties (Fischer et al., 2013).
CO2 Fixation
In 2012, Takeda et al. explored the cyclizative atmospheric CO2 fixation by unsaturated amines, using tert-butyl hypoiodite (t-BuOI). This study demonstrates the potential application of similar tert-butyl carbamates in environmental chemistry, particularly in carbon capture technologies (Takeda et al., 2012).
Properties
IUPAC Name |
tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO4/c1-10(9-16-11(17)18-12(2,3)4)15-19-13(5,6)14(7,8)20-15/h1,9H2,2-8H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACWDBPHSRQMNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202794-01-1 | |
Record name | tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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